The Core Mechanism of Action of DETA-NO: An In-depth Technical Guide
The Core Mechanism of Action of DETA-NO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DETA-NO or NOC-18, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to release NO spontaneously under physiological conditions. DETA-NO is particularly noted for its slow and prolonged release of NO, making it an invaluable tool for studying the long-term effects of NO in various biological systems. This technical guide provides a comprehensive overview of the core mechanism of action of DETA-NO, detailing its decomposition and NO release kinetics, its downstream signaling pathways, and the experimental protocols used to elucidate these mechanisms.
Decomposition and Nitric Oxide Release
The pharmacological activity of DETA-NO stems from its decomposition in aqueous solutions to release nitric oxide. This process is pH-dependent and follows first-order kinetics.[1]
Decomposition Pathway
DETA-NO is stable in alkaline solutions but spontaneously decomposes at physiological pH (7.4) and temperature (37°C). The decomposition process involves the protonation of the diazeniumdiolate functional group, leading to the liberation of two moles of NO per mole of the parent compound.[1] The remaining diethylenetriamine (B155796) backbone is the other product of this decomposition.
Decomposition of DETA-NO to release nitric oxide.
Nitric Oxide Release Kinetics
The rate of NO release from DETA-NO is a critical parameter for its application in experimental settings. The following table summarizes the key kinetic parameters of DETA-NO.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 20 hours | 37°C, pH 7.4 | [1] |
| 56 hours | 22-25°C, pH 7.4 | [1] | |
| NO molecules released per molecule of DETA-NO | ~2 | Physiological conditions | [1] |
| First-order decomposition rate constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [2] |
| Steady-state NO concentration from 1 mM DETA-NO | 0.5 µM | Over a 24-hour period | [3] |
| Peak NO concentration from 100 µM DETA-NO | 400-500 nM | pH 7.4, 37°C |
Core Signaling Pathways
The biological effects of DETA-NO are primarily mediated by the released nitric oxide. NO is a versatile signaling molecule that can influence a wide range of cellular processes through both cGMP-dependent and cGMP-independent pathways.
cGMP-Dependent Pathway
The most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.
-
Activation of sGC: NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC), an enzyme present in the cytoplasm.[4]
-
cGMP Production: This binding allosterically activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
-
Activation of PKG: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[5]
-
Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of gene expression.[6][7]
The cGMP-dependent signaling pathway of DETA-NO.
cGMP-Independent Pathways
Nitric oxide can also exert its effects through mechanisms that do not involve cGMP. These include direct modification of proteins, such as S-nitrosylation, and regulation of gene expression.
S-nitrosylation is the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[7] This reversible post-translational modification can alter protein function, stability, and localization. While specific protein targets of DETA-NO-induced S-nitrosylation are still under extensive investigation, proteomic studies have identified numerous proteins involved in metabolism, redox homeostasis, and cellular signaling as potential targets.[8][9]
Mechanism of protein S-nitrosylation by DETA-NO.
DETA-NO has been shown to induce cytostasis and cell cycle arrest, particularly in the G1 phase, in various cancer cell lines.[3][9] This effect is often associated with the downregulation of key cell cycle regulatory proteins.
-
Downregulation of Cyclin D1: Treatment with DETA-NO leads to a decrease in the synthesis of Cyclin D1 protein.[3]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is responsible for phosphorylating the retinoblastoma protein (Rb). The reduction in Cyclin D1 levels leads to the accumulation of hypophosphorylated (active) Rb.
-
Inhibition of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for entry into the S phase.
-
G1 Phase Arrest: The inhibition of E2F activity results in the arrest of the cell cycle in the G1 phase.
DETA-NO-induced G1 cell cycle arrest pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the mechanism of action of DETA-NO.
Measurement of Nitric Oxide Release
This method allows for the real-time, direct measurement of NO release from DETA-NO.
Materials:
-
Amperometric NO sensor (e.g., ISO-NOP series from World Precision Instruments) and meter.
-
Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or KNO₂).
-
Reaction vessel with a stir bar.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DETA-NO stock solution (prepared fresh in 0.01 M NaOH).
Procedure:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard (e.g., decomposition of SNAP in the presence of CuCl₂ or reduction of nitrite (B80452) in an acidic iodide solution).
-
Setup: Add a defined volume of PBS (pH 7.4) to the reaction vessel and maintain the temperature at 37°C with constant stirring.
-
Baseline Recording: Immerse the calibrated NO sensor into the buffer and allow the baseline current to stabilize.
-
Initiate Reaction: Inject a known concentration of the DETA-NO stock solution into the reaction vessel to achieve the desired final concentration.
-
Data Acquisition: Record the current output from the sensor over time. The current is directly proportional to the concentration of NO.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve. This will generate a real-time profile of NO release.
Workflow for electrochemical detection of NO.
This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader.
-
Cell culture medium or buffer in which DETA-NO is dissolved.
Procedure:
-
Sample Preparation: Incubate DETA-NO in the desired medium for various time points. At each time point, collect an aliquot of the supernatant.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same medium as the samples.
-
Griess Reaction:
-
Add 50 µL of the standards and samples to separate wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.
Quantification of Intracellular cGMP
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP levels.
Materials:
-
cGMP ELISA kit.
-
Cell culture plates.
-
DETA-NO.
-
Cell lysis buffer (e.g., 0.1 M HCl).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with DETA-NO for the desired time periods.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer (e.g., 0.1 M HCl) to stop phosphodiesterase activity and stabilize cGMP.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris. The supernatant contains the intracellular cGMP.
-
ELISA: Perform the cGMP ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-acetylcholinesterase conjugate (tracer).
-
Incubating to allow competition between the sample/standard cGMP and the tracer for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate for acetylcholinesterase to develop a colorimetric signal.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples based on the standard curve.
Detection of Protein S-Nitrosylation (Biotin-Switch Assay)
The biotin-switch technique is a widely used method to specifically detect S-nitrosylated proteins.
Materials:
-
Blocking buffer (HEN buffer with S-methyl methanethiosulfonate, MMTS).
-
Reducing agent (e.g., ascorbate).
-
Biotinylating agent (e.g., biotin-HPDP).
-
NeutrAvidin or streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-biotin antibody or streptavidin-HRP.
Procedure:
-
Blocking Free Thiols: Lyse cells in HEN buffer containing MMTS to block all free cysteine thiols.
-
Acetone (B3395972) Precipitation: Remove excess MMTS by acetone precipitation of the proteins.
-
Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in HENS buffer and add ascorbate (B8700270) to selectively reduce the S-nitrosothiols back to free thiols.
-
Biotinylation: Add a thiol-reactive biotinylating agent (e.g., biotin-HPDP) to label the newly formed free thiols.
-
Detection/Purification:
-
Western Blotting: Separate the biotinylated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody or streptavidin-HRP to visualize all S-nitrosylated proteins.
-
Affinity Purification: Incubate the biotinylated protein lysate with NeutrAvidin or streptavidin-agarose beads to enrich for S-nitrosylated proteins. The captured proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.
-
Workflow of the biotin-switch assay.
Concluding Remarks
DETA-NO serves as a powerful research tool for investigating the multifaceted roles of nitric oxide in biology. Its well-defined and prolonged release kinetics allow for the study of both acute and chronic effects of NO. The primary mechanisms of action involve the activation of the canonical sGC-cGMP-PKG pathway and cGMP-independent pathways, including the regulation of protein function via S-nitrosylation and the control of cell proliferation through modulation of cell cycle machinery. A thorough understanding of these mechanisms, coupled with the rigorous application of the experimental protocols detailed in this guide, is essential for advancing our knowledge of NO signaling and for the development of novel NO-based therapeutics.
References
- 1. Dephosphorylation of threonine-821 of the retinoblastoma tumor suppressor protein (Rb) is required for apoptosis induced by UV and Cdk inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous S-nitrosocysteine proteomic inventories identify a core of proteins in heart metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of human endothelial cell focal adhesion sites and migration by cGMP-dependent protein kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Identification of S-Nitrosylated Proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
